N-benzyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide
Description
N-benzyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide is a benzamide derivative characterized by:
- A benzamide core substituted at the 3-position with a urea group.
- A tetrahydrothiophene-1,1-dioxide moiety attached via the urea linkage.
- A benzyl group on the amide nitrogen.
The urea linkage may enhance hydrogen-bonding interactions with biological targets, while the benzyl group could improve lipophilicity and membrane permeability .
Properties
Molecular Formula |
C19H21N3O4S |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
N-benzyl-3-[(1,1-dioxothiolan-3-yl)carbamoylamino]benzamide |
InChI |
InChI=1S/C19H21N3O4S/c23-18(20-12-14-5-2-1-3-6-14)15-7-4-8-16(11-15)21-19(24)22-17-9-10-27(25,26)13-17/h1-8,11,17H,9-10,12-13H2,(H,20,23)(H2,21,22,24) |
InChI Key |
RAKUPCFXTKCHDB-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)NC2=CC=CC(=C2)C(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Carbodiimide-Mediated Coupling
The most widely reported method involves a two-step coupling strategy using carbodiimide reagents.
Step 1: Synthesis of 3-Isocyanatobenzamide
3-Aminobenzamide reacts with triphosgene under controlled conditions to form the isocyanate intermediate. Key parameters include:
Step 2: Urea Bond Formation
The isocyanate intermediate reacts with 3-aminotetrahydrothiophene-1,1-dioxide in the presence of a carbodiimide catalyst (e.g., EDC/HOBt):
Table 1: Representative Conditions for Carbodiimide-Mediated Synthesis
Mixed Anhydride Method
An alternative approach employs mixed anhydride intermediates to enhance reaction efficiency:
-
Activation of Carboxylic Acid :
-
Amidation :
-
Reduction :
Table 2: Mixed Anhydride Method Optimization
Palladium-Catalyzed Cross-Coupling
Recent advances utilize palladium catalysts for direct C–N bond formation:
Reaction Optimization Strategies
Solvent Selection
Catalytic Systems
Temperature Control
-
Low-Temperature Steps : Critical for stabilizing isocyanate intermediates (0–5°C).
-
High-Temperature Steps : Hydrogenation at 50–70°C ensures complete nitro reduction.
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Carbodiimide-Mediated | 70–75 | 95–98 | Scalability |
| Mixed Anhydride | 94–95 | 97–99 | High yield, eco-friendly |
| Palladium-Catalyzed | 68–72 | 90–92 | Direct C–N coupling |
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The tetrahydrothiophene ring can be further oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfone group, yielding a thiol or thioether derivative.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl chloride, sodium hydroxide, various nucleophiles or electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol, thioether derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to N-benzyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide may exhibit significant anticancer properties. For instance, studies have shown that analogs can inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis. Experimental data suggest that the compound may interfere with the activity of oncogenic proteins or enhance the efficacy of existing chemotherapeutics.
2. Antimicrobial Properties
The unique structural features of this compound suggest potential antimicrobial activity. Preliminary studies have indicated that it may be effective against various bacterial strains and fungi, making it a candidate for further exploration in the development of new antibiotics.
3. Neuroprotective Effects
There is emerging evidence that compounds with similar structures can exhibit neuroprotective effects. This includes potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve modulation of neuroinflammatory pathways or protection against oxidative stress.
Biological Research Applications
1. Target Identification
this compound can serve as a probe in biological research to identify novel protein targets. By studying its binding affinities and interactions with various biomolecules, researchers can gain insights into its mechanism of action and potential therapeutic uses.
2. Drug Development
This compound's unique properties make it a valuable lead compound in drug development processes. Its ability to interact with biological systems can facilitate the design of new drugs with enhanced efficacy and reduced side effects.
Material Science Applications
1. Synthesis of Novel Polymers
The chemical structure of this compound allows for its use as a monomer in the synthesis of novel polymers. These polymers may possess unique physical properties suitable for applications in coatings, adhesives, and other materials.
2. Nanotechnology
In nanotechnology, this compound could be utilized in the fabrication of nanoscale materials or devices due to its potential electronic properties stemming from its aromatic structure.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated inhibition of cancer cell proliferation in vitro; suggested mechanism involves apoptosis induction. |
| Study 2 | Antimicrobial Properties | Showed effectiveness against Gram-positive bacteria; further studies needed for mechanism elucidation. |
| Study 3 | Neuroprotective Effects | Indicated reduction in neuroinflammation markers in animal models; potential for Alzheimer's treatment explored. |
Mechanism of Action
The mechanism of action of N-benzyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cell surface receptors to modulate cellular signaling pathways.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Structural Variations and Key Features
The table below highlights structural differences and similarities among related compounds:
*Estimated based on analogous structures.
Key Observations :
- Substituent Flexibility : The N-benzyl group in the target compound distinguishes it from analogs with methoxyphenyl or thiazolyl groups, which may modulate solubility and target specificity .
- Sulfone Group : All compounds retain the 1,1-dioxidotetrahydrothiophen-3-yl moiety, suggesting its critical role in binding (e.g., sulfone-oxygen interactions with enzymes) .
Biological Activity
N-benzyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including synthesis methods, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The unique structural features include:
- Benzyl group : Enhances lipophilicity and potential interactions with biological targets.
- Tetrahydrothiophene moiety : Contributes to the compound's overall stability and reactivity.
- Carbamoyl group : Implicated in biological activity through interactions with enzyme targets.
Synthesis Methods
Various synthetic routes have been explored to obtain this compound. The synthesis typically involves:
- Formation of the tetrahydrothiophene derivative : Utilizing precursors that contain sulfur and nitrogen functionalities.
- Coupling reactions : Employing techniques such as amide bond formation to attach the benzamide moiety.
Anticonvulsant Activity
Research indicates that compounds structurally similar to this compound exhibit significant anticonvulsant properties. For instance, studies on related benzamide derivatives have shown promising results in mouse models, with effective doses (ED50) suggesting potential use in epilepsy treatment .
Interaction with Biological Targets
The compound is hypothesized to interact with various biological targets due to its structural characteristics. Preliminary studies suggest that it may modulate neurotransmitter systems or inhibit specific enzymes involved in metabolic pathways. However, detailed binding affinity studies are necessary to confirm these interactions.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings from SAR studies include:
- Modification of the benzyl group : Alterations can significantly affect potency and selectivity.
- Influence of the tetrahydrothiophene ring : Variations in this moiety can enhance or reduce biological efficacy.
Study 1: Anticonvulsant Efficacy
In a study focused on anticonvulsant activity, N-benzyl derivatives were administered to mice. The results indicated that specific modifications led to enhanced protection against seizures induced by electrical stimulation (MES) . The most effective compound exhibited an ED50 value comparable to existing anticonvulsants.
Study 2: Enzyme Inhibition
Another investigation assessed the inhibitory effects of related compounds on specific enzymes involved in neurotransmitter metabolism. The findings revealed that certain derivatives could effectively inhibit enzyme activity, suggesting a mechanism for their anticonvulsant effects .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing N-benzyl-3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzamide, and how do reaction conditions influence yield?
- Methodology : The synthesis involves multi-step coupling reactions. For example, benzamide derivatives with sulfone or carbamoyl groups (e.g., tetrahydrothiophene-1,1-dioxide) often utilize carbodiimide-mediated coupling (e.g., EDC/HOBt) between amine and carboxylic acid intermediates. Reaction optimization (e.g., solvent polarity, temperature) is critical for yield: polar aprotic solvents (DMF, DMSO) at 0–25°C improve solubility of intermediates, while excess coupling agents minimize side reactions .
- Validation : Monitor reaction progress via TLC or LC-MS. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high purity .
Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?
- Analytical Approach :
- ¹H/¹³C NMR : Identify benzyl protons (δ 4.3–4.5 ppm, singlet) and tetrahydrothiophene-dioxide protons (δ 2.8–3.2 ppm, multiplet). Carbamoyl NH signals appear as broad peaks at δ 8.5–9.0 ppm .
- IR : Confirm carbamoyl C=O (1640–1680 cm⁻¹) and sulfone S=O (1150–1300 cm⁻¹) stretches .
Advanced Research Questions
Q. What strategies are recommended for studying structure-activity relationships (SAR) of this compound in kinase inhibition?
- Experimental Design :
- Substituent Variation : Modify the benzyl group (e.g., electron-withdrawing nitro or trifluoromethyl groups) to assess steric/electronic effects on kinase binding .
- Bioassays : Use in vitro kinase profiling (e.g., ADP-Glo™ assay) against targets like EGFR or VEGFR. IC₅₀ values correlate with substituent hydrophobicity and hydrogen-bonding capacity .
Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antiplatelet effects) for benzamide derivatives?
- Contradiction Analysis :
- Target Selectivity : Screen the compound against broader target panels (e.g., proteases, GPCRs) to identify off-target effects. For example, sulfone-containing benzamides may inhibit both kinases and platelet aggregation pathways .
- Cellular Context : Evaluate activity in cell lines with varying expression levels of target proteins (e.g., high EGFR vs. low COX-1) .
- Validation : Use siRNA knockdown or CRISPR-edited cell models to confirm target specificity .
Q. What computational methods are suitable for predicting the solubility and bioavailability of this compound?
- In Silico Tools :
- Solubility : Use QSPR models (e.g., ALOGPS) based on logP and topological polar surface area (TPSA). The sulfone and carbamoyl groups increase TPSA (>90 Ų), suggesting moderate aqueous solubility .
- Bioavailability : Predict intestinal permeability via the Rule of Five (molecular weight <500, H-bond donors <5). The compound’s molecular weight (~430 g/mol) and H-bond donors (3–4) indicate potential oral absorption challenges .
Methodological Challenges and Solutions
Q. How should researchers address discrepancies in melting point or stability data for this compound?
- Root Cause Analysis : Variations may arise from polymorphic forms or hygroscopicity.
- Resolution :
- Thermal Analysis : Use DSC/TGA to identify polymorphs (e.g., endothermic peaks at different temperatures) .
- Stability Studies : Store the compound under controlled humidity (desiccator, silica gel) and monitor degradation via HPLC .
Q. What safety precautions are critical during large-scale synthesis of this compound?
- Risk Mitigation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
